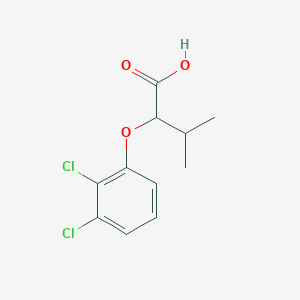
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid, also known as Dicamba, is a selective herbicide that is widely used in agriculture. It belongs to the benzoic acid family of herbicides and is commonly used to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba has been used since the 1960s and is still widely used today due to its effectiveness in controlling weeds.
Mécanisme D'action
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid works by disrupting the normal growth and development of broadleaf weeds. It does this by mimicking the plant hormone auxin, which regulates growth and development. By disrupting the normal auxin pathways in the weed, 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid causes the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been shown to have minimal effects on non-target organisms, including humans and animals. However, it can have negative effects on some plant species, especially if they are not tolerant to the herbicide. 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid can also have negative effects on soil microorganisms, which can have long-term impacts on soil health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is a widely used herbicide that has been extensively studied in the laboratory and in the field. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its selectivity for broadleaf weeds means that it is not effective against all types of weeds, and it can have negative effects on non-target plant species.
Orientations Futures
There are several potential future directions for research on 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid. One area of interest is the development of new formulations that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that target a wider range of weeds, including those that are resistant to current herbicides. Finally, there is a need for more research on the long-term impacts of herbicides like 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid on soil health and ecosystem function.
Méthodes De Synthèse
The synthesis of 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid involves the reaction of 2,3-dichlorophenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction produces 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid as the main product, which can then be purified and used as a herbicide.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for use on crops, with few negative effects on plant growth or yield.
Propriétés
Nom du produit |
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid |
|---|---|
Formule moléculaire |
C11H12Cl2O3 |
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)10(11(14)15)16-8-5-3-4-7(12)9(8)13/h3-6,10H,1-2H3,(H,14,15) |
Clé InChI |
YYKZMSYUMMWGSV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
SMILES canonique |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)

![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)




![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)